molecular formula C15H21NO2 B1499878 Meperidine-d4 CAS No. 53484-73-4

Meperidine-d4

Cat. No.: B1499878
CAS No.: 53484-73-4
M. Wt: 251.36 g/mol
InChI Key: XADCESSVHJOZHK-YQUBHJMPSA-N
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Description

Meperidine-d4 is a deuterated form of meperidine, an opioid analgesic commonly known by its brand name, Demerol. The deuterium atoms replace hydrogen atoms in the molecular structure, making it a stable-labeled internal standard. This compound is primarily used in analytical chemistry for quantitation of meperidine levels in biological samples such as urine, serum, or plasma by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meperidine-d4 involves the incorporation of deuterium atoms into the meperidine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as a certified reference material. The solution is typically prepared in methanol and packaged in ampules for distribution .

Chemical Reactions Analysis

Types of Reactions

Meperidine-d4 undergoes similar chemical reactions as its non-deuterated counterpart. These reactions include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include northis compound and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Meperidine-d4 has a wide range of applications in scientific research:

Mechanism of Action

Meperidine-d4, like its non-deuterated counterpart, acts primarily as an opioid agonist. It binds to the μ-opioid receptor, resulting in analgesic and sedative effects. The compound also has local anesthetic properties and a higher affinity for the kappa-opioid receptor compared to morphine. The binding to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception and sedation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meperidine-d4 is unique due to the presence of deuterium atoms, which provide stability and make it an ideal internal standard for analytical purposes. This stability allows for more accurate quantitation of meperidine levels in various samples, making it invaluable in research and quality control .

Properties

IUPAC Name

ethyl 3,3,5,5-tetradeuterio-1-methyl-4-phenylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADCESSVHJOZHK-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344912
Record name Meperidine-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53484-73-4
Record name Meperidine-D4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053484734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meperidine-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53484-73-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPERIDINE-D4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4MMD9EKF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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